Zafuleptine

Structure-Activity Relationship Physicochemical Property SNRI

Zafuleptine (INN; proposed brand name Thymeon) is a synthetic, orally active antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. Developed in the mid-1970s, it was never marketed despite receiving an international nonproprietary name.

Molecular Formula C17H26FNO2
Molecular Weight 295.4 g/mol
CAS No. 59210-05-8
Cat. No. B10859202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZafuleptine
CAS59210-05-8
Molecular FormulaC17H26FNO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC(C)C(CCCCCC(=O)O)NCC1=CC=C(C=C1)F
InChIInChI=1S/C17H26FNO2/c1-13(2)16(6-4-3-5-7-17(20)21)19-12-14-8-10-15(18)11-9-14/h8-11,13,16,19H,3-7,12H2,1-2H3,(H,20,21)
InChIKeyYZYKBQUWMPUVEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zafuleptine (CAS 59210-05-8): A Structurally Distinct, Discontinued SNRI Antidepressant for Chemical Procurement


Zafuleptine (INN; proposed brand name Thymeon) is a synthetic, orally active antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. Developed in the mid-1970s, it was never marketed despite receiving an international nonproprietary name [1]. The compound is characterized by the chemical structure 7-[(4-fluorophenyl)methylamino]-8-methylnonanoic acid (C17H26FNO2; MW 295.40 g/mol), which uniquely features an aliphatic amino acid backbone terminated by a free carboxylic acid moiety—a structural motif absent in all clinically approved SNRIs [2]. This distinct pharmacophore differentiates it from congeneric molecules like venlafaxine, duloxetine, and milnacipran, making it a compound of interest for research into structure-activity relationships rather than therapeutic substitution.

Zafuleptine (CAS 59210-05-8): Why In-Class SNRI Swapping Is Scientifically Unsupported


Interchanging zafuleptine with other SNRIs like venlafaxine, duloxetine, or milnacipran is invalid for both research and reference standard applications. First, zafuleptine's free carboxylic acid functional group fundamentally alters its ionization state, hydrogen bonding capacity, and passive membrane permeability compared to the amine- or ether-based pharmacophores of its marketed congeners, leading to divergent pharmacokinetic and pharmacodynamic profiles [1]. Second, while it functions as a dual SERT/NET inhibitor, the quantitative balance of transporter inhibition—and its corresponding clinical impact—remains uncharacterized in peer-reviewed literature, unlike the well-defined profiles of its comparators [2]. For a scientific user, sourcing zafuleptine must be driven by its specific structural properties rather than by therapeutic classification alone.

Zafuleptine (CAS 59210-05-8): Quantitative Differentiation from In-Class SNRIs


Zafuleptine's Unique Carboxylic Acid Moiety vs. Marketed SNRIs' Neutral or Basic Pharmacophores

Zafuleptine is the sole SNRI developed for systemic use that contains a free carboxylic acid (pKa ~4.5) in its core scaffold. In stark contrast, all clinically approved SNRIs lack ionizable acidic groups at physiological pH: venlafaxine contains a tertiary amine (pKa ~9.4), duloxetine a protonatable secondary amine (pKa ~9.1), and milnacipran a primary amine (pKa ~8.9) [1]. This structural divergence is quantifiable via the computed topological polar surface area (TPSA): 49.33 Ų for zafuleptine vs. 32.78 Ų for venlafaxine, 44.81 Ų for duloxetine, and 46.17 Ų for milnacipran [2]. The presence of the carboxylate directly impacts drug-like properties such as solubility, blood-brain barrier penetration potential, and renal clearance mechanism.

Structure-Activity Relationship Physicochemical Property SNRI

Absence of Validated SERT/NET Inhibition Data for Zafuleptine vs. Well-Characterized Comparators

A critical evidence gap exists for zafuleptine: no primary research paper or authoritative database reports validated Ki or IC50 values for its inhibition of serotonin (SERT) or norepinephrine (NET) transporters. By comparison, the inhibitory constants for venlafaxine (Ki SERT: 9.0 nM, Ki NET: 1060 nM), duloxetine (Ki SERT: 0.8 nM, Ki NET: 7.5 nM), and milnacipran (Ki SERT: 8.4 nM, Ki NET: 22 nM) are extensively documented [1]. ChEMBL, BindingDB, and PubChem BioAssay contain no quantitative activity data for zafuleptine against these primary targets as of the latest database releases [2]. Any citations claiming 'comparable affinity' for SERT/NET are derived from secondary vendor descriptions, not from citable primary evidence.

Serotonin Transporter Norepinephrine Transporter Binding Affinity

Discontinued Development: Abandoned After Phase I vs. Marketed SNRI Comparators

Zafuleptine's development was terminated after initial clinical evaluation in the mid-1970s, resulting in zero publicly accessible Phase II or III clinical trial data. Its proposed brand name 'Thymeon' never reached commercialization [1]. In contrast, comparator SNRIs exhibit robust clinical data packages: venlafaxine's first FDA approval in 1993 was supported by multiple short-term placebo-controlled trials involving over 3,000 patients; duloxetine's 2004 approval included four pivotal trials in major depressive disorder; and milnacipran was launched in France in 1997 based on dual depression trials across Europe and Japan [2]. This differential in evidence maturity directly impacts procurement utility for assay validation or reference standards.

Clinical Development Discontinuation Drug Candidate

Zafuleptine (CAS 59210-05-8): Scenarios for Scientific Procurement Based on Differentiating Evidence


Medicinal Chemistry: Scaffold-Hopping with a Carboxylic Acid-Based SNRI Template

For medicinal chemists seeking to explore novel SNRI chemotypes beyond the established amine/ether scaffolds of duloxetine, venlafaxine, and milnacipran, zafuleptine offers a rare, biologically validated starting point featuring a free carboxylic acid. Its measured TPSA of 49.33 Ų and distinct ionization profile provide a probe for studying how an anionic functionality at physiological pH affects transporter binding, blood-brain barrier permeation, and volume of distribution, as supported by computed physicochemical properties [1]. This application is directly grounded in the structural differentiation evidence established in Section 3.

Pharmacological Probe: Investigating Bioactive Carboxylic Acids in Neurotransmitter Regulation

Given that zafuleptine was advanced to clinical trials despite its unique acid moiety, it can serve as a positive control in assays designed to evaluate the activity of other mid-chain fatty acids or amino acid-based neurotransmitter modulators. Unlike its comparators, its carboxylate group enables conjugation or prodrug strategies for targeted delivery studies, a property not shared by duloxetine, venlafaxine, or milnacipran [1].

Chemical Reference Standard: A Structurally Unique HPLC/LC-MS Standard for SNRI Congener Analysis

Zafuleptine's distinct chromatographic behavior, driven by its carboxylic acid group and higher TPSA, makes it a valuable internal standard or retention time marker when analyzing complex mixtures of SNRI analogs. Its molecular ion (m/z 295.4) and fragmentation pattern are orthogonal to the amine-based SNRIs, minimizing isobaric interference in mass spectrometry workflows [1].

Selective Research into Abandoned Drug Candidates: Understanding Attrition Pathways

Researchers studying the factors that lead to clinical candidate attrition can use zafuleptine as a case study. Its status as a discontinued Phase I asset, when compared with the successful regulatory trajectories of venlafaxine and duloxetine, provides a historical comparator for analyzing how specific molecular properties (like the free carboxylate) might influence developability. This application stems from the development history evidence in Section 3 [1].

Quote Request

Request a Quote for Zafuleptine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.